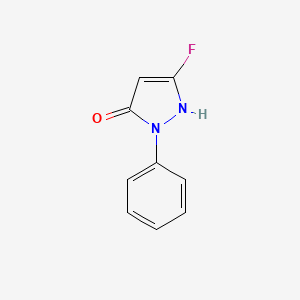

3-Fluoro-1-phenyl-1H-pyrazol-5-ol

Description

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

5-fluoro-2-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C9H7FN2O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H |

InChI Key |

XXCVYCDNOBLEDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Fluorination of Pyrazole Scaffolds

One of the most common approaches to synthesize fluorinated pyrazoles, including 3-fluoro derivatives, involves electrophilic fluorination of preformed pyrazole scaffolds. This method typically uses electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine selectively at the 3-position of the pyrazole ring.

- Starting from 3-amino-4-fluoro pyrazole intermediates, condensation reactions with appropriate carbonyl compounds (e.g., benzoyl chloride or diethyl ethoxymethylenemalonate) yield fluorinated pyrazolo derivatives.

- For instance, hydrazinolysis of α-fluoro-β-ketonitriles followed by cyclization under acidic conditions produces the fluorinated pyrazole ring with good regioselectivity and yield.

- Subsequent saponification and decarboxylation steps afford the target 3-fluoro pyrazol-5-ol derivatives.

This approach is versatile and allows the synthesis of a small library of fluorinated pyrazole analogues with various substitutions on the phenyl ring, demonstrating good functional group tolerance and yields (typically 60–85%).

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones or Acetylenic Ketones

Another classical method involves the cyclocondensation reaction between hydrazine derivatives and α,β-unsaturated ketones or acetylenic ketones.

- Phenylhydrazine reacts with acetylenic ketones in ethanol under reflux to form pyrazole rings, often yielding regioisomeric mixtures.

- When hydrazine hydrate is used, regioselective formation of specific pyrazole isomers is favored due to intramolecular hydrogen bonding effects.

- This method can be adapted to introduce fluorine substituents by starting with fluorinated ketones or by subsequent fluorination steps.

This method is well-established and provides access to 1-phenyl-substituted pyrazoles, including 3-fluoro derivatives, with moderate to high yields (50–90%) depending on substrates and reaction conditions.

One-Pot Visible Light-Promoted Synthesis Using Aromatic Aldehydes and Pyrazoline Precursors

A recent green and sustainable approach utilizes visible light irradiation to promote the one-pot synthesis of bis(pyrazol-5-ol) derivatives, which can be adapted for the synthesis of this compound analogues.

- The method involves the reaction of substituted aromatic aldehydes with 3-methyl-1-phenyl-2-pyrazoline-5-one under visible light without the need for catalysts.

- This protocol exhibits high functional group tolerance, cost-effectiveness, and excellent yields (often above 80%).

- The products are characterized by IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction, confirming the formation of pyrazol-5-ol structures.

- This environmentally friendly method avoids harsh reagents and conditions, aligning with sustainable chemistry principles.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic fluorination of pyrazole scaffolds | NFSI, Selectfluor; condensation with ketones | 60–85 | High regioselectivity; versatile | Requires preformed pyrazole intermediates |

| Cyclocondensation of hydrazines with ketones | Phenylhydrazine, acetylenic/unsaturated ketones, reflux ethanol | 50–90 | Established method; regioselective with hydrazine hydrate | Possible regioisomer mixtures |

| Visible light-promoted one-pot synthesis | Aromatic aldehydes, pyrazoline, visible light, catalyst-free | >80 | Green, sustainable, catalyst-free | Limited to substrates compatible with light irradiation |

Detailed Reaction Schemes and Mechanisms

Electrophilic Fluorination Route

- Synthesis of α-fluoro-β-ketonitrile intermediate : Reaction of fluoroacetonitrile with benzoyl chloride under basic conditions.

- Hydrazinolysis : Treatment of the intermediate with hydrazine in ethanol to form 3-amino-4-fluoro pyrazole.

- Cyclization : Condensation with diethyl ethoxymethylenemalonate in acetic acid at 100°C to form pyrazolo[1,5-a]pyrimidine scaffold.

- Saponification and decarboxylation : Sodium hydroxide treatment followed by thermal decarboxylation yields the fluorinated pyrazol-5-ol derivative.

Cyclocondensation Route

- Phenylhydrazine reacts with acetylenic ketones in ethanol under reflux.

- The reaction proceeds via nucleophilic attack of hydrazine on the ketone, followed by cyclization to the pyrazole ring.

- Fluorine substitution can be introduced via fluorinated ketones or post-synthetic fluorination.

Visible Light-Promoted Synthesis

- Aromatic aldehydes and pyrazoline-5-one derivatives are mixed under visible light irradiation.

- The light energy promotes the formation of bis(pyrazol-5-ol) derivatives through a radical or photoinduced mechanism.

- This method avoids catalysts and harsh reagents, providing a sustainable synthetic route.

Research Findings and Notes

- The electrophilic fluorination approach allows selective fluorine introduction at the 3-position, which is crucial for biological activity modulation.

- Cyclocondensation methods are classical but may require careful control to avoid regioisomer formation.

- Visible light-promoted methods represent an emerging green chemistry approach with potential for scale-up and reduced environmental impact.

- Biological evaluations of synthesized 3-fluoro pyrazole derivatives show promising kinase inhibition and antiproliferative activities, emphasizing the importance of synthetic accessibility.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-Fluoro-1-phenyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.

Medicine: Its derivatives are being explored for their potential use in treating diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of Polo-like kinase 4 (PLK4), which plays a crucial role in cell division and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects at Position 3

The electronic and steric properties of substituents at position 3 significantly influence pyrazole reactivity and bioactivity:

- Fluorine vs. Chlorine: 3-Chloro-1-phenyl-1H-pyrazol-5-ol (CAS 71762-42-0, ) replaces fluorine with chlorine. 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol (CAS 129922-58-3, ) features a difluoromethyl group, enhancing lipophilicity and metabolic stability relative to the hydroxyl-bearing target compound.

- Trifluoromethyl Groups: The trifluoromethyl-substituted 4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (compound 12, ) demonstrates increased steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility.

Substituent Effects at Position 5

The hydroxyl group at position 5 enables hydrogen bonding, contrasting with other substituents:

- 5-Oxo Derivatives: 1-Phenyl-1H-pyrazol-3-ol () lacks fluorine but has a hydroxyl group at position 3.

- Carbothioamide Groups :

Ring Modifications and Hybrid Structures

- Triazole and Thiazolidinone Hybrids: 4-(3-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (6g, ) incorporates a triazole ring, expanding π-conjugation and offering additional hydrogen-bonding sites.

Physicochemical Properties

Molecular Weight and Lipophilicity :

- Solubility: Hydroxyl groups (as in the target compound) improve water solubility compared to trifluoromethyl or morpholino substituents (e.g., 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one, CAS 603945-40-0, ), which rely on organic solvents like THF or EtOAC ().

Data Table: Structural and Property Comparison

Q & A

Q. What are the standard synthetic routes for 3-Fluoro-1-phenyl-1H-pyrazol-5-ol?

The compound is typically synthesized via condensation of fluorinated hydrazines with 1,3-dicarbonyl precursors. For example, cyclocondensation of phenylhydrazine derivatives with β-keto esters or fluorinated diketones under acidic or reflux conditions can yield pyrazole cores. Reaction optimization often involves temperature control (80–120°C) and catalysts like acetic acid or p-toluenesulfonic acid . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical for isolating the pure product.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- 1H/19F NMR : To confirm fluorine substitution and aromatic proton environments. Fluorine’s strong deshielding effect provides distinct signals (δ 120–140 ppm in 19F NMR) .

- IR Spectroscopy : Identifies hydroxyl (3200–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What biological activities are associated with fluorinated pyrazole derivatives?

Fluorinated pyrazoles often exhibit enzyme inhibition (e.g., cyclooxygenase-2, kinases) due to fluorine’s electronegativity enhancing binding affinity. Preliminary studies on analogs like 3-(trifluoromethyl)-1H-pyrazol-5-ol show antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for fluorinated pyrazoles be resolved?

Discrepancies in bond lengths or angles (e.g., C-F vs. C-O interactions) may arise from resolution limits or twinning. Use SHELXL for refinement, applying restraints for disordered regions. Validate against DFT-optimized geometries to identify outliers . For example, in 4-methyl-5-phenyl-1H-pyrazol-3-ol, hydrogen-bonding networks were resolved using SHELXPRO to model intermolecular interactions .

Q. What strategies optimize reaction yields for this compound under varying conditions?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves yields by 15–20% compared to conventional heating .

Q. How do substituents on the phenyl ring influence the compound’s bioactivity?

Electron-withdrawing groups (e.g., -F, -CF₃) at the para position enhance metabolic stability and target binding. Comparative studies on 3-fluoro-5-(1H-pyrazol-1-yl)benzaldehyde analogs show that fluorine’s position affects π-π stacking with enzyme active sites, altering IC₅₀ values by up to 50% .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model charge distribution and Fukui indices to identify reactive sites. Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as COX-2, to prioritize synthetic targets .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions may stem from assay variability (e.g., cell lines, incubation times). Standardize protocols using controls like celecoxib (for COX-2 inhibition) and validate via dose-response curves. Meta-analysis of analogs, such as 1-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid, can contextualize structure-activity trends .

Q. What analytical techniques detect trace impurities in synthesized this compound?

Q. How are crystallographic disorders in fluorinated pyrazoles managed during refinement?

In SHELXL, apply PART and SUMP commands to model disorder. For example, in 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, partial occupancy of fluorine atoms was resolved using isotropic displacement parameters and Twinning/BASF refinement .

Methodological Notes

- Structural Validation : Cross-reference crystallographic data (CCDC entries) with computational models to ensure accuracy.

- Biological Assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity.

- Synthetic Reproducibility : Document reaction parameters (pH, solvent purity) to mitigate batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.